(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.401. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Methodologies
Studies on similar heterocyclic compounds, such as 3,4-dihydro-2H-benz[1,3]oxazin-2-ones, highlight innovative synthetic methodologies that could apply to the synthesis and functionalization of "(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one". For instance, the use of Friedel-Crafts conditions and DIMROTH rearrangement in the synthesis of 3,4-dihydro-benz[1,3]oxazine derivatives from 2-acyl(or aroyl)-cyanatobenzenes offers a potential route for the preparation of similar compounds (Buttke, Ramm, & Niclas, 1993).
Potential for Imaging and Diagnosis
The development of PET probes based on benzofuran derivatives, such as (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, highlights the potential for using structurally related compounds in diagnostic imaging. These probes can target specific enzymes, suggesting that modifications of the core structure could tailor probes for various biological targets (Gao et al., 2013).
Antimicrobial and Antitubercular Activity
Research on benzofuran and benzoxazine derivatives has demonstrated significant antimicrobial and antitubercular activities. For example, compounds like amidoalkyl dibenzofuranols and 1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazin-3(2H)-ones have shown promising results against Mycobacterium tuberculosis, indicating the potential for derivatives of the compound to serve as novel antimicrobial agents (Kantevari, Yempala, Yogeeswari, Sriram, & Sridhar, 2011).
Advanced Material Applications
The synthesis of specific heterocyclic compounds like 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl] ethane demonstrates the potential of such molecules in material science, especially in the creation of novel polymers and materials with unique properties (Ji Shun-jun, 2010).
Properties
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-4-5-14(26-13)9-19-20(23)16-6-7-18-17(21(16)27-19)11-22(12-25-18)10-15-3-2-8-24-15/h4-7,9,15H,2-3,8,10-12H2,1H3/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNGXPMHXXRXBN-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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